4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine
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Overview
Description
4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine is a complex organic compound that features a morpholine ring substituted with a butan-2-yl group, which is further substituted with a methyl, phenyl, and pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the butan-2-yl intermediate, which is then reacted with morpholine under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing substituents on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or amines .
Scientific Research Applications
4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl-4-((4-methylpiperazin-1-yl)methyl)benzamide
- Indole derivatives
- Pyrrolidine derivatives
Uniqueness
4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
876892-82-9 |
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Molecular Formula |
C20H26N2O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-(3-methyl-1-phenyl-1-pyridin-2-ylbutan-2-yl)morpholine |
InChI |
InChI=1S/C20H26N2O/c1-16(2)20(22-12-14-23-15-13-22)19(17-8-4-3-5-9-17)18-10-6-7-11-21-18/h3-11,16,19-20H,12-15H2,1-2H3 |
InChI Key |
XBSWXNXFFUYYAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)C2=CC=CC=N2)N3CCOCC3 |
Origin of Product |
United States |
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